molecular formula C18H19N8NaO8S3 B194002 Ceftriaxone disodium salt hemiheptahydrate CAS No. 104376-79-6

Ceftriaxone disodium salt hemiheptahydrate

Cat. No.: B194002
CAS No.: 104376-79-6
M. Wt: 594.6 g/mol
InChI Key: GSFNZSQZXKBTJB-GNXCPKRQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ceftriaxone disodium salt hemiheptahydrate, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the peptidoglycan layer of bacterial cell walls .

Mode of Action

The compound works by inhibiting the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane . These enzymes are involved in cell-wall synthesis and cell division .

Biochemical Pathways

By inhibiting the PBPs, ceftriaxone disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . This inhibition prevents peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis .

Pharmacokinetics

Ceftriaxone has a very long half-life compared to other cephalosporins and is highly penetrable into the meninges, eyes, and inner ear . Its long half-life allows for the convenience of daily or twice-daily dosing .

Result of Action

The result of ceftriaxone’s action is the effective killing or slowing of the growth of both Gram-positive and Gram-negative bacteria . It exhibits good activity against multi-drug resistant Enterobacteriaceae .

Action Environment

The action of ceftriaxone can be influenced by environmental factors such as the presence of other bacteria and the specific site of infection. It is generally effective in various locations, such as in the respiratory tract, skin, soft tissue, and urinary tract .

Biochemical Analysis

Biochemical Properties

Ceftriaxone disodium salt hemiheptahydrate interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of the peptidoglycan layer of bacterial cell walls . By inactivating these proteins, it inhibits peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis of the bacteria .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is known to exhibit antibiotic activity against gram-negative bacteria . It also has neuroprotective effects, as it is thought to increase EAAT2 pump expression in the central nervous system and reduce glutamatergic toxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inactivation of penicillin-binding proteins, which are crucial for the synthesis of the peptidoglycan layer of bacterial cell walls . This inactivation inhibits peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis of the bacteria .

Temporal Effects in Laboratory Settings

This compound is soluble in water to 100 mM and can be stored at +4°C for up to 12 months . It is recommended that solutions be prepared and used on the same day, but if necessary, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to one month .

Dosage Effects in Animal Models

This compound has been shown to suppress traumatic brain injury-induced brain edema and cognitive function deficits in animal models . It also attenuates the development of dependence and abstinence-induced withdrawal in animal models of substance abuse .

Metabolic Pathways

This compound disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, a process that involves several enzymes and cofactors

Transport and Distribution

It is known to be highly penetrable into the meninges, eyes, and inner ear , suggesting that it may interact with specific transporters or binding proteins.

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the bacterial cell wall where it interacts with penicillin-binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ceftriaxone disodium salt hemiheptahydrate is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Ceftriaxone disodium salt hemiheptahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Ceftriaxone disodium salt hemiheptahydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity of beta-lactam antibiotics.

    Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cell walls.

    Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.

    Industry: It is used in the development of new antibiotic formulations and delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ceftriaxone disodium salt hemiheptahydrate is unique due to its long half-life, which allows for once-daily dosing. It also has excellent penetration into the meninges, eyes, and inner ear, making it effective for treating infections in these areas .

Properties

Key on ui mechanism of action

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death.

CAS No.

104376-79-6

Molecular Formula

C18H19N8NaO8S3

Molecular Weight

594.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

InChI

InChI=1S/C18H18N8O7S3.Na.H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;1H2/q;+1;/p-1/b24-8+;;/t9-,15-;;/m1../s1

InChI Key

GSFNZSQZXKBTJB-GNXCPKRQSA-M

SMILES

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+]

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+]

Appearance

White to Off White Solid

melting_point

>155 °C

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

73384-59-5 (Parent)

Synonyms

Anhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftriaxone disodium salt hemiheptahydrate
Reactant of Route 2
Reactant of Route 2
Ceftriaxone disodium salt hemiheptahydrate
Reactant of Route 3
Reactant of Route 3
Ceftriaxone disodium salt hemiheptahydrate
Reactant of Route 4
Ceftriaxone disodium salt hemiheptahydrate
Reactant of Route 5
Ceftriaxone disodium salt hemiheptahydrate
Reactant of Route 6
Ceftriaxone disodium salt hemiheptahydrate
Customer
Q & A

Q1: What is the chemical structure of ceftriaxone disodium salt hemiheptahydrate and how is it synthesized?

A1: While the abstract doesn't provide the full chemical structure of this compound, it describes its synthesis []. The compound is synthesized by reacting 7-amino-3-{[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4- triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT) with 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid-(2-benzthiazolyl)thioester (MAEM) in the presence of a base like trimethylamine. This reaction yields this compound.

Q2: What makes this specific synthesis method advantageous according to the research?

A2: The research highlights that this method provides a more "economical and easy" way to obtain this compound []. This suggests that compared to other potential synthesis routes, this method may be more cost-effective due to factors like cheaper reagents or simpler reaction conditions, making it potentially more suitable for large-scale production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.